molecular formula C10H9FO2 B8627557 4-(1-Fluorocyclopropyl)benzoic acid CAS No. 946118-80-5

4-(1-Fluorocyclopropyl)benzoic acid

Cat. No.: B8627557
CAS No.: 946118-80-5
M. Wt: 180.17 g/mol
InChI Key: LGUMJLQMOAQSMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Fluorocyclopropyl)benzoic acid is an organic compound with the molecular formula C10H9FO2 It is a derivative of benzoic acid, where a fluorocyclopropyl group is attached to the para position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Fluorocyclopropyl)benzoic acid typically involves the introduction of a fluorocyclopropyl group to a benzoic acid derivative. One common method is the reaction of 4-bromobenzoic acid with 1-fluorocyclopropane in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the coupling reaction, followed by purification steps to isolate the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(1-Fluorocyclopropyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The fluorocyclopropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of benzoic acid derivatives with altered functional groups.

    Reduction: Formation of 4-(1-fluorocyclopropyl)benzyl alcohol or 4-(1-fluorocyclopropyl)benzaldehyde.

    Substitution: Formation of substituted benzoic acid derivatives with new functional groups replacing the fluorocyclopropyl group.

Scientific Research Applications

4-(1-Fluorocyclopropyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(1-Fluorocyclopropyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorocyclopropyl group can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes.

Comparison with Similar Compounds

  • 4-(1-Chlorocyclopropyl)benzoic acid
  • 4-(1-Bromocyclopropyl)benzoic acid
  • 4-(1-Methylcyclopropyl)benzoic acid

Comparison: 4-(1-Fluorocyclopropyl)benzoic acid is unique due to the presence of the fluorine atom in the cyclopropyl group. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties compared to its chloro, bromo, and methyl analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound in various applications.

Properties

CAS No.

946118-80-5

Molecular Formula

C10H9FO2

Molecular Weight

180.17 g/mol

IUPAC Name

4-(1-fluorocyclopropyl)benzoic acid

InChI

InChI=1S/C10H9FO2/c11-10(5-6-10)8-3-1-7(2-4-8)9(12)13/h1-4H,5-6H2,(H,12,13)

InChI Key

LGUMJLQMOAQSMW-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC=C(C=C2)C(=O)O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Oxygen was slowly bubbled at 100° C. through a solution of 1-(1-fluoro-cyclopropyl)-4-methyl-benzene (470 mg, 3.13 mmol), cobalt(II)acetate tetrahydrate (117 mg, 0.46 mmol), and acetaldehyde (0.18 mL, 3.1 mmol) in acetic acid (30 mL) over 16 h. After cooling, the reaction mixture was evaporated and the residue triturated in water. The precipitate was collected by filtration to produce the title compound (257 mg, 46%). Light green solid, MS (EI) 180.1 (M+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
470 mg
Type
reactant
Reaction Step One
Quantity
0.18 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
117 mg
Type
catalyst
Reaction Step One
Yield
46%

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